Cas no 52505-49-4 (2-Nitrothieno[2,3-b]pyridin-3-amine)

2-Nitrothieno[2,3-b]pyridin-3-amine is a heterocyclic compound featuring a fused thienopyridine core with a nitro group at the 2-position and an amine substituent at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its nitro and amine functionalities offer versatile reactivity for further derivatization, enabling applications in the synthesis of bioactive molecules. The compound’s fused ring system enhances stability while maintaining compatibility with various synthetic transformations. Researchers value it for its potential in developing novel heterocyclic scaffolds with tailored properties for medicinal chemistry and material science applications.
2-Nitrothieno[2,3-b]pyridin-3-amine structure
52505-49-4 structure
Product Name:2-Nitrothieno[2,3-b]pyridin-3-amine
CAS No:52505-49-4
MF:C7H5N3O2S
MW:195.198499441147
CID:843648
PubChem ID:13169374
Update Time:2025-11-06

2-Nitrothieno[2,3-b]pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Nitrothieno[2,3-b]pyridin-3-amine
    • AGN-PC-00L9E7
    • AK127800
    • KB-231861
    • Thieno[2,3-b]pyridin-3-amine, 2-nitro-
    • SCHEMBL10277398
    • XLGOSFJLOCTQOZ-UHFFFAOYSA-N
    • DB-365208
    • DTXSID30524406
    • 3-amino-2-nitrothieno[2,3-b]pyridine
    • 52505-49-4
    • Inchi: 1S/C7H5N3O2S/c8-5-4-2-1-3-9-6(4)13-7(5)10(11)12/h1-3H,8H2
    • InChI Key: XLGOSFJLOCTQOZ-UHFFFAOYSA-N
    • SMILES: S1C(=C(C2=CC=CN=C12)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 195.01035
  • Monoisotopic Mass: 195.01024758g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 82.05

2-Nitrothieno[2,3-b]pyridin-3-amine Pricemore >>

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Additional information on 2-Nitrothieno[2,3-b]pyridin-3-amine

Introduction to 2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4)

2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic aromatic amines, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The structure of 2-Nitrothieno[2,3-b]pyridin-3-amine consists of a pyridine ring fused with a thiophene ring, with a nitro group (-NO₂) at the 2-position and an amino group (-NH₂) at the 3-position. This combination of functional groups imparts distinctive reactivity and electronic characteristics to the molecule.

Recent studies have highlighted the potential of heterocyclic aromatic amines like 2-Nitrothieno[2,3-b]pyridin-3-amine in various applications. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The presence of the nitro group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, making it suitable for applications in optoelectronics and sensing technologies.

In terms of synthesis, 2-Nitrothieno[2,3-b]pyridin-3-amine can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of thienopyridine derivatives with nitration agents under controlled conditions. The synthesis process requires precise control over reaction conditions to ensure high yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making them more accessible for large-scale production.

The biological activity of heterocyclic aromatic amines has also been a subject of extensive research. Studies have shown that 2-Nitrothieno[2,3-b]pyridin-3-amine exhibits potential cytotoxicity against certain cancer cell lines, suggesting its role as a lead compound in anticancer drug development. Additionally, its ability to interact with DNA through intercalation or other non-covalent mechanisms has been explored for applications in gene therapy and diagnostics.

From an environmental perspective, understanding the degradation pathways of heterocyclic aromatic amines is crucial for assessing their ecological impact. Recent research has focused on photodegradation and microbial degradation mechanisms of such compounds under various environmental conditions. These studies aim to develop strategies for mitigating their persistence in ecosystems while ensuring sustainable chemical practices.

In conclusion, 2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery, materials science, and environmental chemistry. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical applications.

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